2-{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid
Description
Properties
IUPAC Name |
2-[1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c13-11-2-1-10(17-11)8-14-5-3-9(4-6-14)7-12(15)16/h1-2,9H,3-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMLDZTUGPSVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)CC2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid (CAS Number: 1507587-18-9) is a compound of interest due to its potential biological activities. The compound features a piperidine ring and a brominated thiophene moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆BrNO₂S |
| Molecular Weight | 318.23 g/mol |
| CAS Number | 1507587-18-9 |
The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. The presence of the brominated thiophene may enhance lipophilicity, facilitating membrane penetration and receptor binding.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes related to inflammatory pathways, similar to other compounds with piperidine structures that have shown efficacy in reducing pro-inflammatory cytokines.
- Receptor Modulation : The compound could potentially act as a ligand for neurotransmitter receptors, influencing neurochemical pathways and offering therapeutic benefits in neurological disorders.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit antioxidant properties. The ability to scavenge free radicals may be attributed to the electron-rich thiophene ring.
Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of this compound can reduce levels of pro-inflammatory markers such as nitric oxide (NO) and interleukin-6 (IL-6) in cell cultures. This suggests potential applications in treating conditions characterized by chronic inflammation.
Cytotoxicity Assessment
Cytotoxicity assays using various cell lines (e.g., HT-22 mouse hippocampal neurons) showed that this compound exhibits low cytotoxicity at therapeutic concentrations, making it a candidate for further development in drug formulations aimed at neurological conditions.
Case Studies
- Neuroprotective Effects : A study involving compounds similar to this compound showed promising results in protecting neuronal cells from oxidative stress-induced apoptosis. These findings support further investigation into its potential use in neurodegenerative diseases.
- Inflammation Models : In animal models of inflammation, compounds structurally related to this acetic acid derivative demonstrated reduced swelling and pain, indicating a mechanism that warrants further exploration for therapeutic applications in arthritis and other inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Key Features
The table below compares structural features, molecular properties, and applications of the target compound and its analogs:
Physicochemical Properties
- Solubility : Benzyloxy carbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups (e.g., ) increase steric bulk, reducing aqueous solubility compared to unsubstituted derivatives.
- Stability : Boc-protected analogs (e.g., ) are acid-labile, whereas the target compound’s bromothiophene-methyl linkage may confer greater stability under acidic conditions.
Research Findings and Case Studies
- sEH Inhibition : The bromo-phenyl analog () reduced inflammation in murine models (IC₅₀ = 12 nM), highlighting the impact of brominated aromatics on target engagement.
- Synthetic Intermediates : Cbz- and Boc-protected derivatives () are key intermediates in synthesizing protease inhibitors and GPCR modulators.
- Thiophene Bioisosteres : Thiophene rings, as in the target compound, often replace phenyl groups to enhance metabolic stability or reduce toxicity in drug candidates .
Preparation Methods
Bromination of Thiophene Ring
The starting point is usually 2-thiophenemethanol or 2-thiophenemethyl derivatives. Bromination at the 5-position of the thiophene ring is achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS). The reaction conditions are mild to moderate temperatures in solvents like dichloromethane or acetic acid.
| Parameter | Typical Conditions |
|---|---|
| Brominating agent | N-Bromosuccinimide (NBS) or Br2 |
| Solvent | Dichloromethane, Acetic acid |
| Temperature | 0 to room temperature |
| Reaction time | 1–3 hours |
| Yield | 70–85% (depending on conditions) |
The bromination selectively introduces bromine at the 5-position due to the electron-rich nature of the thiophene ring.
Formation of 1-[(5-Bromothiophen-2-yl)methyl]piperidine Intermediate
The brominated thiophene derivative is then reacted with piperidine to form the key intermediate. Two common approaches are:
- Nucleophilic substitution: The bromomethyl group on the thiophene reacts with piperidine under basic conditions.
- Reductive amination: The aldehyde or ketone derivative of bromothiophene is condensed with piperidine followed by reduction.
Typical reaction conditions:
| Parameter | Typical Conditions |
|---|---|
| Reagents | Piperidine, base (e.g., K2CO3) |
| Solvent | Ethanol, methanol, or DMF |
| Temperature | Room temperature to reflux |
| Reaction time | 4–12 hours |
| Work-up | Extraction with ethyl acetate, washing |
| Yield | 60–80% |
Hydrogenation with sodium borohydride can be used to reduce imines formed during condensation steps, as described in related piperidine derivative syntheses.
Reaction Mechanisms and Analysis
- Bromination: Electrophilic aromatic substitution on the thiophene ring.
- Nucleophilic substitution/Reductive amination: Formation of C–N bond between piperidine nitrogen and bromomethyl or aldehyde group.
- Alkylation: Nucleophilic substitution at the piperidine 4-position with haloacetic acid derivatives.
The reactions require careful control to avoid side reactions such as over-bromination or polymerization. Use of inert atmosphere and anhydrous conditions is recommended for sensitive steps.
Data Table Summarizing Key Preparation Steps
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Bromination of thiophene | NBS, DCM, 0 °C to RT, 1–3 h | 5-Bromothiophen-2-ylmethyl derivative | 70–85 | Selective bromination at 5-position |
| 2. Piperidine introduction | Piperidine, K2CO3, EtOH, reflux, 4–12 h | 1-[(5-Bromothiophen-2-yl)methyl]piperidine | 60–80 | Can involve reductive amination step |
| 3. Acetic acid substitution | Bromoacetic acid or ester, base, DMF, 25–60 °C, 6–24 h | 2-{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid | 50–75 | Acidification to isolate free acid |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid, and how can purity be optimized?
- Methodology :
- Multi-step synthesis : Begin with bromothiophene functionalization, followed by piperidine alkylation and acetic acid coupling. Key intermediates (e.g., 5-bromothiophen-2-ylmethyl derivatives) require controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions .
- Purity optimization : Use column chromatography or recrystallization for intermediate purification. Monitor reactions via thin-layer chromatography (TLC) and confirm final product purity with HPLC (≥95%) .
- Characterization : Validate structure using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). IR spectroscopy can confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .
Q. How can researchers confirm the stereochemical and electronic properties of this compound?
- Methodology :
- Computational modeling : Perform density functional theory (DFT) calculations to predict electronic distribution and reactive sites (e.g., bromine’s electrophilic character, piperidine’s basicity) .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with acetic acid moiety) .
Q. What initial biological screening approaches are recommended for this compound?
- Methodology :
- In vitro assays : Test for cytotoxicity (e.g., MTT assay on cancer cell lines) and receptor binding (e.g., GPCRs due to piperidine’s structural similarity to neurotransmitter scaffolds) .
- Anti-inflammatory potential : Measure inhibition of COX-1/COX-2 enzymes via ELISA, leveraging the acetic acid group’s resemblance to NSAID pharmacophores .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale syntheses?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, optimize Suzuki-Miyaura coupling steps with Pd catalysts in polar aprotic solvents .
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., in-situ FTIR) to track reaction progression and adjust parameters dynamically .
Q. What strategies address stability challenges under varying pH and temperature conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic/alkaline conditions (pH 1–13) and elevated temperatures (40–80°C). Analyze degradation products via LC-MS to identify vulnerable sites (e.g., ester hydrolysis in acetic acid moiety) .
- Stabilization : Co-crystallization or formulation with cyclodextrins to enhance thermal stability and solubility .
Q. How can computational methods predict and resolve contradictions in biological activity data?
- Methodology :
- Molecular dynamics simulations : Model interactions with target proteins (e.g., docking studies to explain inconsistent IC values across assays) .
- Meta-analysis : Cross-validate data using public databases (e.g., ChEMBL) to identify confounding factors (e.g., assay interference from bromine’s redox activity) .
Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
- Methodology :
- Proteomics/transcriptomics : Use CRISPR-Cas9 gene editing to knock out suspected targets (e.g., kinases or ion channels) and observe phenotypic changes .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with putative receptors (e.g., affinity for histamine receptors due to piperidine’s structural motif) .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity results?
- Methodology :
- Error source identification : Check for inaccuracies in force fields used for docking or solvent effects in DFT calculations. Re-optimize parameters using experimental data as constraints .
- Orthogonal assays : Validate activity using alternative methods (e.g., surface plasmon resonance (SPR) if ELISA results conflict) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
